N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Fluoropyridine Moiety: This is typically done via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amine.
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide is unique due to its combination of a cyclopropyl group, a fluoropyridine moiety, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c1-2-8-22(20,21)18-14-10-19(9-12(14)11-5-6-11)15-13(16)4-3-7-17-15/h3-4,7,11-12,14,18H,2,5-6,8-10H2,1H3/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGTDYOFKHVCU-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CN(CC1C2CC2)C3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N[C@H]1CN(C[C@@H]1C2CC2)C3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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